N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities, and a trifluoromethylphenyl group, which enhances its chemical stability and biological efficacy.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial properties, suggesting that their targets may be components of bacterial cells .
Mode of Action
Related compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms . This suggests that the compound may interact with its targets in a way that disrupts essential bacterial processes.
Biochemical Pathways
Given the antimicrobial activity of related compounds, it is likely that the compound interferes with pathways essential for bacterial growth and biofilm formation .
Result of Action
Related compounds have been found to effectively eradicate preformed biofilms and inhibit the growth of antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the trifluoromethylphenyl group: This step often involves the use of trifluoromethylation reagents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds share a similar trifluoromethylphenyl group and have been studied for their antimicrobial properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar pyrazolo[1,5-a] core and are known for their thermal stability and energetic properties.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core and a trifluoromethylphenyl group. This combination enhances its chemical stability, biological efficacy, and potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-3-1-11(2-4-12)9-15(23)21-13-6-8-22-14(10-13)5-7-20-22/h1-8,10H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSUCSAQPLPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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